molecular formula C14H10BrClN2O4 B3960458 2-(4-bromo-2-chlorophenoxy)-N-(4-nitrophenyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(4-nitrophenyl)acetamide

Cat. No.: B3960458
M. Wt: 385.59 g/mol
InChI Key: KMABJMQHIHUFBZ-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-(4-nitrophenyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O4/c15-9-1-6-13(12(16)7-9)22-8-14(19)17-10-2-4-11(5-3-10)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMABJMQHIHUFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(4-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the nucleophilic substitution of 4-bromo-2-chlorophenol with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 4-nitroaniline under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different substituents replacing the bromine or chlorine atoms.

    Reduction: 2-(4-bromo-2-chlorophenoxy)-N-(4-aminophenyl)acetamide.

    Oxidation: Various oxidized derivatives of the phenoxy group.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-(4-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and functional groups.

    Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.

    Biological Studies: Used as a probe to study biochemical pathways and interactions due to its unique structure.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(4-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-2-chlorophenoxy)-N-(4-aminophenyl)acetamide: Similar structure but with an amine group instead of a nitro group.

    4-bromo-2-chloro-1-iodobenzene: Shares the bromo and chloro substituents but differs in the overall structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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2-(4-bromo-2-chlorophenoxy)-N-(4-nitrophenyl)acetamide

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